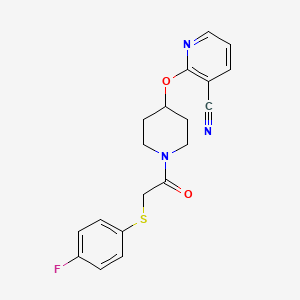

2-((1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-15-3-5-17(6-4-15)26-13-18(24)23-10-7-16(8-11-23)25-19-14(12-21)2-1-9-22-19/h1-6,9,16H,7-8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWLNRNAQIRVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.51 g/mol. Its structure integrates multiple functional groups, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H23FN4O2S |

| Molecular Weight | 426.51 g/mol |

| Purity | ≥95% |

Anticancer Properties

Initial studies indicate that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing the quinazolinone core have shown efficacy against various cancer cell lines, suggesting that the compound may inhibit tumor growth through multiple pathways.

- Mechanism of Action : The compound's structure allows it to interact with specific biological targets involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

- Case Study : A related compound demonstrated an IC50 value of 0.18 µM against Agaricus bisporus tyrosinase, indicating strong inhibitory activity that could be leveraged for anticancer applications .

Antimicrobial Activity

The presence of the thioacetyl group in the compound is known to enhance antimicrobial properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial and fungal growth.

- Research Findings : Studies on quinazolinone derivatives revealed promising antimicrobial activity, suggesting that modifications in the thioacetyl group could further enhance efficacy against resistant strains .

- In Vitro Studies : In vitro assays have confirmed that certain derivatives exhibit significant inhibition of microbial growth, indicating potential for development as antimicrobial agents.

Synthesis Pathways

The synthesis of This compound typically involves multi-step synthetic routes:

- Starting Materials : The synthesis begins with readily available piperidine derivatives and 4-fluorophenyl thioacetic acid.

- Reactions :

- Acetylation : The piperidine is acetylated using thioacetic acid.

- Nitrilation : Subsequent nitrilation introduces the cyano group, forming the final product.

- Yield Optimization : Each step requires careful optimization to maximize yield and purity.

Interaction Studies

Understanding the interaction between This compound and its biological targets is crucial for elucidating its mechanism of action.

- Binding Affinity Studies : Docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance.

- Kinetic Analysis : Kinetic studies reveal that the compound acts as a competitive inhibitor, providing insights into its mode of action against specific enzymes .

Comparison with Similar Compounds

Target Compound:

- Core structure: Nicotinonitrile (pyridine-3-carbonitrile).

- Substituents :

- Piperidin-4-yl-oxy group at position 2 of the pyridine ring.

- 4-Fluorophenylthioacetyl group attached to the piperidine nitrogen.

- Key functional groups : Nitrile (C≡N), thioether (S-C), acetyl carbonyl (C=O), and fluorine atom.

Similar Compound: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile (CAS 444152-08-3)

- Core structure: Nicotinonitrile.

- Substituents :

- 4-Nitrophenyl group at position 2 via a thioether-linked oxoethyl chain.

- Phenyl and p-tolyl groups at positions 4 and 6 of the pyridine ring.

- Key functional groups: Nitro (NO₂), thioether, acetyl carbonyl, and methyl (from p-tolyl) .

Physicochemical and Pharmacological Properties

Key Differences and Implications

The piperidine moiety in the target compound may improve solubility and bioavailability compared to the purely aromatic substituents (phenyl, p-tolyl) in the similar compound.

Synthetic Complexity :

- The target compound’s piperidin-4-yl-oxy linkage requires multi-step synthesis, including piperidine functionalization and acetyl-thioether coupling. In contrast, CAS 444152-08-3 employs simpler aryl-thioether and alkyl chain modifications .

Pharmacological Hypotheses :

- The nitrile group in both compounds may act as a hydrogen-bond acceptor, but the target compound’s fluorine atom could enhance target binding specificity (e.g., in fluorophilic enzyme pockets).

Research Findings and Limitations

- Experimental Data Gap : Direct pharmacological or kinetic data for the target compound are absent in accessible literature. Comparative analyses rely on structural analogs like CAS 444152-08-3.

- Theoretical Predictions : Computational modeling suggests the target compound may exhibit improved metabolic stability over nitro-containing analogs due to the fluorine’s inertness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.